molecular formula C20H25N3O3 B5620171 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No. B5620171
M. Wt: 355.4 g/mol
InChI Key: XFMHDWCKDRFTBT-UHFFFAOYSA-N
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Description

This compound is structurally complex, containing both pyrazole and benzoxepin moieties, which suggests a synthesis that likely involves multiple steps, starting from simpler precursors to build up the complex structure. The presence of both acetyl and acetamide functional groups indicates versatility in chemical reactions and possible biological activity.

Synthesis Analysis

The synthesis of such a compound would involve key steps including the formation of the pyrazole and benzoxepin rings, followed by their functionalization and linkage. Techniques such as nucleophilic substitution, amide bond formation, and ring-closure reactions would be pivotal. Similar synthetic pathways have been described for compounds with benzothiazepine and benzodiazepine rings, involving multi-component condensation reactions (Akbarzadeh et al., 2012).

Molecular Structure Analysis

The molecular structure would exhibit a significant degree of rigidity due to the fused ring system, influencing its chemical reactivity and interaction with biological molecules. Crystallography studies on similar compounds reveal specific conformations that could affect the molecule's properties and interactions (Ahmad et al., 2012).

Chemical Reactions and Properties

The functional groups present in this compound would allow for a variety of chemical reactions, including acylation, alkylation, and condensation reactions. Its reactivity could be modulated by the presence of electron-donating and withdrawing groups, influencing its chemical stability and reactivity.

Physical Properties Analysis

While specific data on this compound is unavailable, related compounds' physical properties, such as solubility, melting point, and crystallinity, can be inferred to depend significantly on the nature of substituents and the overall molecular structure. For instance, the crystalline structure and hydrogen bonding potential can affect its solubility and melting point (Ahmad et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards nucleophiles or electrophiles, and redox potential, would be influenced by the specific structural features of the molecule. Studies on similar acetamide derivatives have provided insights into their acidity constants, suggesting that such properties can be predicted for the compound based on its structural analogs (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-20(15(3)24)14(2)23(22-13)12-19(25)21-11-16-8-9-26-18-7-5-4-6-17(18)10-16/h4-7,16H,8-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMHDWCKDRFTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2CCOC3=CC=CC=C3C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

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